

Application Notes and Protocols: n-Eicosane for Thermal Energy Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-Eicosane

Cat. No.: B1172931

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

n-Eicosane, a straight-chain alkane (C₂₀H₄₂), is a promising organic phase change material (PCM) for thermal energy storage (TES) applications, particularly in the low-to-medium temperature range. Its appeal lies in its relatively high latent heat of fusion, congruent phase transition, chemical stability, and non-toxic nature. These properties make it suitable for a variety of applications, including passive thermal management of electronics, smart textiles, and building energy conservation. This document provides detailed application notes, experimental protocols for characterization, and data on the thermophysical properties of **n-eicosane** and its composites.

Data Presentation

Thermophysical Properties of n-Eicosane

The fundamental properties of **n-eicosane** are crucial for designing and modeling TES systems.

Property	Value	Unit
Melting Point	36.9	°C
Latent Heat of Fusion	~241	J/g
Density (Solid)	856	kg/m ³
Density (Liquid)	780	kg/m ³
Thermal Conductivity (Solid)	~0.2-0.4	W/(m·K)
Thermal Conductivity (Liquid)	~0.15	W/(m·K)
Specific Heat Capacity (Solid)	~2.2	kJ/(kg·K)
Specific Heat Capacity (Liquid)	~2.5	kJ/(kg·K)

Performance of n-Eicosane Composites

To overcome the inherently low thermal conductivity of **n-eicosane**, various thermally conductive fillers are incorporated to create composite PCMs.

Composite Material	Filler Loading (wt%)	Melting Temperature (°C)	Latent Heat of Fusion (J/g)	Thermal Conductivity (W/(m·K))
n-Eicosane / Expanded Graphite (EG)	15	-	199.4	3.56
n-Eicosane / Graphene Nanoplatelets (GNPs)	10	-	-	>1.0 (400% increase)
n-Eicosane / Nano-SiO ₂ / Expanded Graphite (EG)	70 (n-eicosane)	35.35	135.80	-
n-Eicosane-Fe ₃ O ₄ @SiO ₂ @Cu Microcapsules	-	-	-	Enhanced heat transfer

Experimental Protocols

Thermophysical Characterization using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature and latent heat of fusion of **n-eicosane**.

Materials and Equipment:

- Differential Scanning Calorimeter (DSC)
- Aluminum crucibles with lids
- Microbalance (± 0.01 mg accuracy)
- **n-Eicosane** sample (high purity)

- Inert purge gas (Nitrogen or Argon)

Protocol:

- Calibrate the DSC instrument for temperature and enthalpy using a standard reference material (e.g., Indium).
- Weigh an empty aluminum crucible with its lid.
- Place a small, representative sample of **n-eicosane** (typically 5-10 mg) into the crucible.
- Record the exact mass of the sample.
- Hermetically seal the crucible to prevent any loss of material during heating.
- Place the sample crucible and an empty reference crucible (of the same type) into the DSC cell.
- Set the following experimental parameters:
 - Temperature range: 0 °C to 60 °C (to capture the entire phase transition).
 - Heating rate: 5-10 °C/min.
 - Cooling rate: 5-10 °C/min.
 - Isothermal hold: 5 minutes at the start and end of the cycle to ensure thermal equilibrium.
 - Purge gas flow rate: 50 mL/min.
- Run the thermal program, recording the heat flow as a function of temperature.
- Analyze the resulting DSC curve to determine:
 - Onset Melting Temperature: The temperature at which melting begins.
 - Peak Melting Temperature: The temperature at which the rate of heat absorption is maximum.

- Latent Heat of Fusion (ΔH): The integral of the melting peak, representing the energy absorbed during the phase change.

Thermal Conductivity Measurement using the Transient Plane Source (TPS) Method

Objective: To measure the thermal conductivity of solid **n-eicosane**.

Materials and Equipment:

- Transient Plane Source (TPS) instrument
- TPS sensor (a flat, disc-shaped sensor)
- Sample holder
- Molding equipment to prepare flat, solid samples of **n-eicosane**.

Protocol:

- Prepare two identical, flat, and smooth solid samples of **n-eicosane**. The samples should be thick enough to be considered semi-infinite by the sensor during the measurement time. A typical thickness is at least twice the sensor diameter.
- Ensure the surfaces of the **n-eicosane** samples that will be in contact with the sensor are perfectly flat to minimize thermal contact resistance.
- Place the TPS sensor between the two identical **n-eicosane** samples, creating a sandwich-like configuration.
- Place the sample-sensor assembly in the sample holder and apply a slight, uniform pressure to ensure good thermal contact.
- Connect the sensor to the TPS instrument.
- Set the measurement parameters in the software, including the heating power and measurement time. These parameters should be chosen so that the heat wave does not reach the outer boundaries of the sample during the measurement.

- Initiate the measurement. The instrument will pass a current through the sensor for a short duration, causing a temperature increase. The temperature rise of the sensor is recorded as a function of time.
- The software calculates the thermal conductivity based on the recorded temperature transient.
- Repeat the measurement at different temperatures if temperature-dependent thermal conductivity data is required.

Preparation of n-Eicosane/Expanded Graphite (EG) Composite PCM

Objective: To enhance the thermal conductivity of **n-eicosane** by incorporating expanded graphite.

Materials and Equipment:

- **n-Eicosane**
- Expandable graphite
- Muffle furnace
- Beaker
- Magnetic stirrer with a hot plate
- Vacuum oven or vacuum impregnation setup
- Mold for shaping the composite

Protocol:

- Preparation of Expanded Graphite (EG):
 - Place a known amount of expandable graphite in a crucible.

- Heat the crucible rapidly in a muffle furnace at a high temperature (e.g., 900 °C) for a short period (e.g., 30-60 seconds). The graphite will expand significantly, creating a porous, worm-like structure.
- Melt Blending Method:
 - Melt the desired amount of **n-eicosane** in a beaker on a hot plate at a temperature about 10-20 °C above its melting point (e.g., 50-60 °C).
 - Gradually add the prepared expanded graphite to the molten **n-eicosane** while stirring continuously.
 - Maintain the temperature and continue stirring for a sufficient time (e.g., 1-2 hours) to ensure a homogeneous dispersion of EG within the **n-eicosane** matrix.
 - Pour the molten composite into a mold and allow it to solidify at room temperature.
- Vacuum Impregnation Method (for higher EG content):
 - Place the prepared expanded graphite in a container connected to a vacuum pump.
 - Evacuate the container to remove the air trapped within the porous structure of the EG.
 - Melt the **n-eicosane** separately.
 - Slowly introduce the molten **n-eicosane** into the container with the evacuated EG. The vacuum will facilitate the infiltration of the molten PCM into the pores of the graphite.
 - Release the vacuum and allow the composite to cool and solidify.

Microencapsulation of **n-Eicosane** via Interfacial Polymerization

Objective: To encapsulate **n-eicosane** within a polymer shell to prevent leakage in the molten state and improve heat transfer.

Materials and Equipment:

- **n-Eicosane** (core material)
- Toluene-2,4-diisocyanate (TDI) (oil-soluble monomer)
- Ethylene diamine (EDA) (water-soluble monomer)
- Surfactant (e.g., sodium dodecyl sulfate - SDS)
- Deionized water
- Beaker
- Homogenizer or high-speed stirrer
- pH meter
- Filtration apparatus
- Drying oven

Protocol:

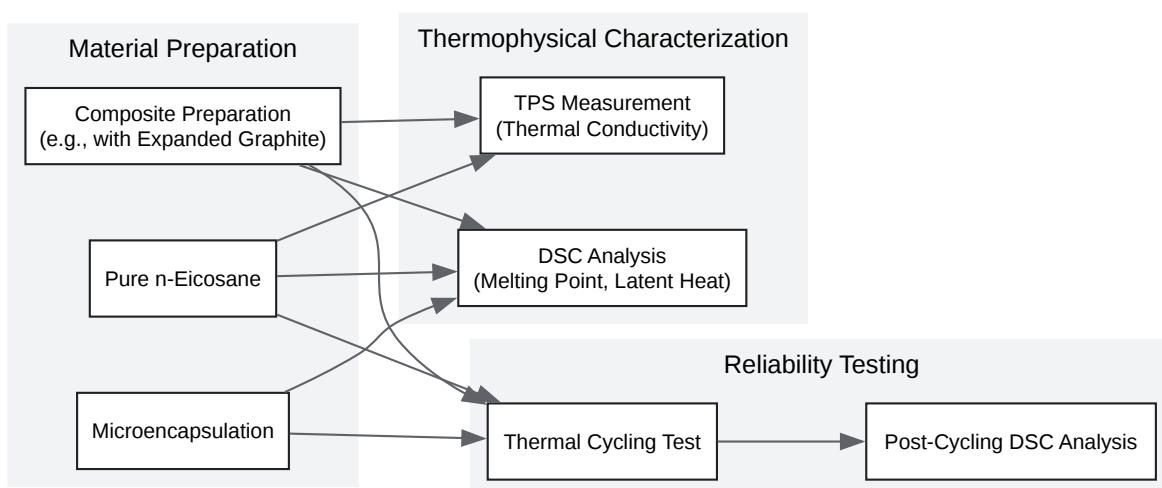
- Oil Phase Preparation: Dissolve a specific amount of TDI in molten **n-eicosane**.
- Aqueous Phase Preparation: Dissolve the surfactant in deionized water.
- Emulsification:
 - Add the oil phase to the aqueous phase while stirring vigorously with a homogenizer.
 - Continue homogenization until a stable oil-in-water emulsion with the desired droplet size is formed.
- Polymerization:
 - Slowly add the aqueous solution of EDA to the emulsion under continuous stirring.
 - The polymerization reaction between TDI and EDA will occur at the oil-water interface, forming a polyurea shell around the **n-eicosane** droplets.

- Adjust the pH and temperature as required to control the reaction rate.
- Curing and Purification:
 - Continue stirring for several hours to ensure the complete formation and curing of the microcapsule walls.
 - Filter the resulting microcapsule suspension.
 - Wash the collected microcapsules repeatedly with deionized water and ethanol to remove unreacted monomers and surfactant.
- Drying: Dry the purified microcapsules in an oven at a temperature below the melting point of **n-eicosane** (e.g., 30 °C).

Thermal Cycling Test

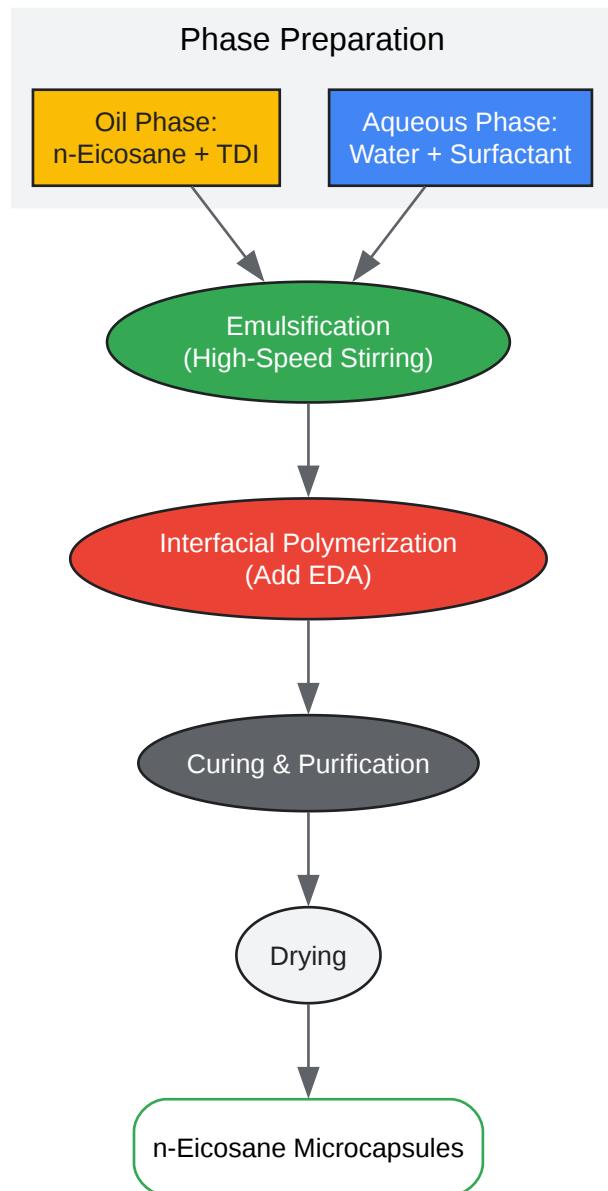
Objective: To evaluate the thermal reliability and stability of **n-eicosane** after repeated melting and freezing cycles.

Materials and Equipment:


- Thermal cycler, environmental chamber, or a custom setup with controlled heating and cooling (e.g., using a thermoelectric cooler).
- Sample containers (e.g., sealed vials or pouches).
- DSC instrument for pre- and post-cycling analysis.

Protocol:

- Encapsulate a known mass of the **n-eicosane** sample in a sealed container.
- Perform an initial DSC analysis on a representative sample to establish baseline thermophysical properties (melting temperature and latent heat).
- Place the samples in the thermal cycling apparatus.


- Subject the samples to a predetermined number of thermal cycles (e.g., 100, 500, 1000 cycles). A typical cycle profile would be:
 - Heating from a temperature below the melting point (e.g., 20 °C) to a temperature above the melting point (e.g., 50 °C) at a controlled rate.
 - Holding at the high temperature for a period to ensure complete melting.
 - Cooling back to the initial temperature at a controlled rate.
 - Holding at the low temperature for a period to ensure complete solidification.
- After the completion of the thermal cycling, perform a visual inspection of the samples for any signs of degradation or leakage.
- Conduct a final DSC analysis on the cycled samples.
- Compare the melting temperature and latent heat of fusion of the cycled samples with the initial baseline values. A significant change in these properties indicates thermal degradation.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for **n-Eicosane** Characterization.

[Click to download full resolution via product page](#)

Caption: Microencapsulation of **n-Eicosane**.

- To cite this document: BenchChem. [Application Notes and Protocols: n-Eicosane for Thermal Energy Storage]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1172931#n-eicosane-as-a-phase-change-material-for-thermal-energy-storage\]](https://www.benchchem.com/product/b1172931#n-eicosane-as-a-phase-change-material-for-thermal-energy-storage)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com